molecular formula C26H36N2O3 B034069 Sergolexole CAS No. 108674-86-8

Sergolexole

Cat. No.: B034069
CAS No.: 108674-86-8
M. Wt: 424.6 g/mol
InChI Key: RJBJIKXTJIZONR-FTNAIZGWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sergolexole involves multiple steps, starting with the preparation of the ergoline backbone. The key steps include the formation of the indole ring system and the subsequent functionalization to introduce the methoxycyclohexyl and propan-2-yl groups . The reaction conditions typically involve the use of strong bases and acids, as well as various organic solvents to facilitate the reactions.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sergolexole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

Sergolexole has been used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

Sergolexole exerts its effects by selectively antagonizing the serotonin 5-HT2 receptors. This means that it binds to these receptors and prevents serotonin from activating them. The molecular targets include the 5-HT2A, 5-HT2B, and 5-HT2C receptors, which are involved in various signaling pathways related to mood, cognition, and vascular function .

Comparison with Similar Compounds

Sergolexole is unique among ergoline derivatives due to its high selectivity for the serotonin 5-HT2 receptors. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific receptor affinities and pharmacological profiles .

Properties

CAS No.

108674-86-8

Molecular Formula

C26H36N2O3

Molecular Weight

424.6 g/mol

IUPAC Name

(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate

InChI

InChI=1S/C26H36N2O3/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3/t18-,19?,20?,22-,24-/m1/s1

InChI Key

RJBJIKXTJIZONR-FTNAIZGWSA-N

SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5

Isomeric SMILES

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5

Canonical SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5

Key on ui other cas no.

108674-86-8

Synonyms

6-methyl-1-(1-methylethyl)ergoline-8-carboxylic acid, 4-methoxycyclohexyl ester
LY 281067
LY281067
sergolexole

Origin of Product

United States

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